1,8-Dinitronaphthalene is an organic compound with the molecular formula C₁₀H₆N₂O₄. It appears as yellow crystals and is primarily known for its two nitro groups attached to the naphthalene ring at the 1 and 8 positions. This compound is part of a larger class of dinitronaphthalenes, which are derivatives of naphthalene that have multiple nitro substituents, making them significant in various chemical applications.
The physical properties of 1,8-dinitronaphthalene include a melting point of approximately 340 to 342°F (about 171 to 172°C) and a low solubility in water, being insoluble at less than 1 mg/mL at 66°F (approximately 19°C) . Its reactivity profile indicates that it may react violently when exposed to heat or shock, classifying it as a local irritant .
1,8-DNT is a suspected human carcinogen based on animal studies. It is also a potential skin irritant and may cause eye damage upon contact. Due to its nitroaromatic structure, it can be explosive under certain conditions.
The compound's reactivity is influenced by the electron-withdrawing nature of the nitro groups, which can stabilize intermediates formed during these reactions .
Research indicates that exposure to 1,8-dinitronaphthalene can lead to various health hazards. Symptoms from exposure may include:
Due to these effects, handling this compound requires caution and appropriate safety measures.
1,8-Dinitronaphthalene can be synthesized through nitration processes involving naphthalene. Common methods include:
These methods highlight the importance of temperature control and solvent choice in achieving high-purity products.
1,8-Dinitronaphthalene has several applications in various fields:
Interaction studies involving 1,8-dinitronaphthalene focus on its solubility behavior in various solvents. Research has shown that its solubility increases with temperature and varies significantly across different solvent systems such as acetone and acetonitrile . Understanding these interactions is crucial for optimizing its use in industrial applications.
Similar compounds include:
| Compound | Structure Type | Unique Features |
|---|---|---|
| 1,8-Dinitronaphthalene | Two nitro groups on naphthalene | Higher stability due to symmetrical placement |
| 1,5-Dinitronaphthalene | Two nitro groups on naphthalene | Different reactivity patterns due to positional effects |
| 2-Nitronaphthalene | One nitro group on naphthalene | Less toxic; simpler synthesis |
| 4-Nitronaphthalene | One nitro group on naphthalene | More soluble in organic solvents |
The uniqueness of 1,8-dinitronaphthalene lies in its symmetrical structure which influences its chemical reactivity and stability compared to other dinitronaphthalenes. Its applications in specialized fields also set it apart from simpler nitro derivatives.
Flammable;Irritant